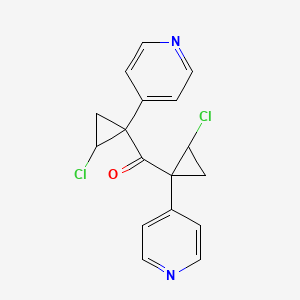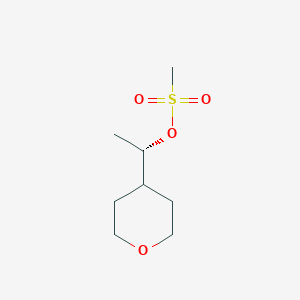
(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is an organic compound that features a tetrahydropyran ring, a common motif in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate typically involves the reaction of (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(S)-1-(tetrahydro-2H-pyran-4-yl)ethanol+methanesulfonyl chloride→(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Reduction: The compound can be reduced to (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium methoxide would yield (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methyl ether.
Reduction: The major product is (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol.
Applications De Recherche Scientifique
(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the carbon atom attached to the tetrahydropyran ring. This makes it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)ethanone: This compound is similar in structure but lacks the methanesulfonate group.
Tetrahydro-4H-thiopyran-4-ones: These compounds have a sulfur atom in place of the oxygen in the tetrahydropyran ring.
Uniqueness
(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is not seen in similar compounds like 1-(tetrahydro-2H-pyran-4-yl)ethanone, which lacks a good leaving group.
Propriétés
Formule moléculaire |
C8H16O4S |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
[(1S)-1-(oxan-4-yl)ethyl] methanesulfonate |
InChI |
InChI=1S/C8H16O4S/c1-7(12-13(2,9)10)8-3-5-11-6-4-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
QMZSWBBFLNXFLC-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1CCOCC1)OS(=O)(=O)C |
SMILES canonique |
CC(C1CCOCC1)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



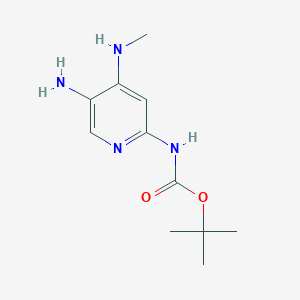
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)
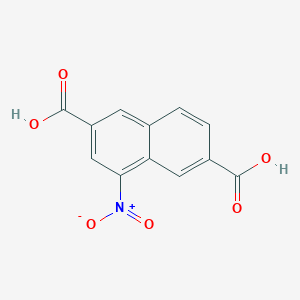
![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
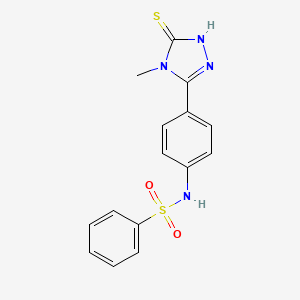
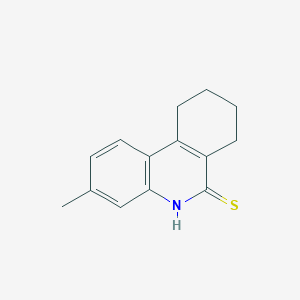
![[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
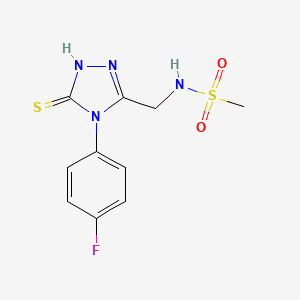
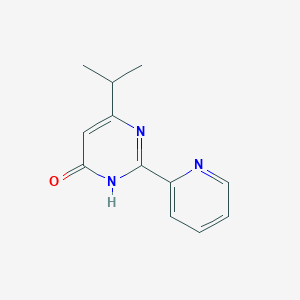
![4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
